molecular formula C8H8F3NO4S B14511568 1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione CAS No. 63155-74-8

1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B14511568
CAS No.: 63155-74-8
M. Wt: 271.22 g/mol
InChI Key: BLWUKMLKZSMTME-UHFFFAOYSA-N
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Description

1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with a trifluoroethyl sulfanyl acetylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable solvent like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The compound may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions by altering the protein’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2,2-Trifluoroethyl)sulfanyl]-2-hexanone
  • [(2,2,2-Trifluoroethyl)sulfanyl]acetonitrile
  • Flupentiofenox

Uniqueness

1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and a trifluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

63155-74-8

Molecular Formula

C8H8F3NO4S

Molecular Weight

271.22 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2,2,2-trifluoroethylsulfanyl)acetate

InChI

InChI=1S/C8H8F3NO4S/c9-8(10,11)4-17-3-7(15)16-12-5(13)1-2-6(12)14/h1-4H2

InChI Key

BLWUKMLKZSMTME-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CSCC(F)(F)F

Origin of Product

United States

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